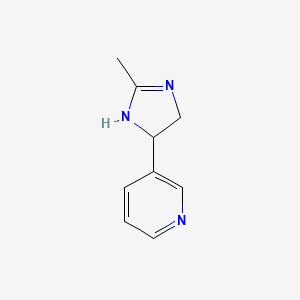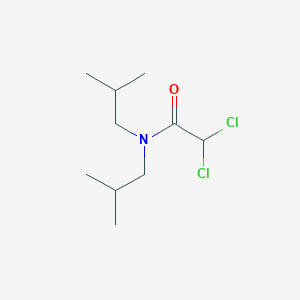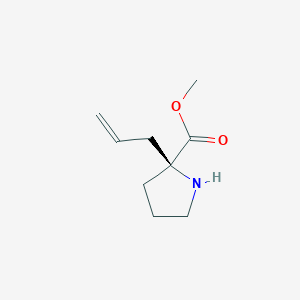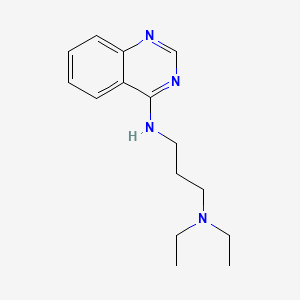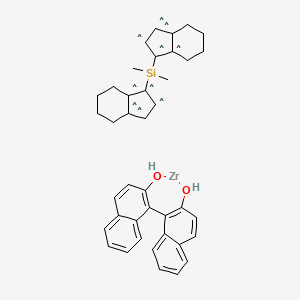
Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-(R)-(1,1'-binaphthyl-2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-®-(1,1’-binaphthyl-2) is a complex organometallic compound that features zirconium as its central metal atom. This compound is known for its unique structure and properties, making it a valuable subject of study in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-®-(1,1’-binaphthyl-2) typically involves the reaction of zirconium tetrachloride with the corresponding ligand precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include toluene and dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and verify the structure of the compound.
Chemical Reactions Analysis
Types of Reactions
Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-®-(1,1’-binaphthyl-2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zirconium dioxide, while substitution reactions can produce a variety of zirconium-ligand complexes .
Scientific Research Applications
Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-®-(1,1’-binaphthyl-2) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is employed in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-®-(1,1’-binaphthyl-2) involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds, thereby accelerating reaction rates. Its unique structure allows it to interact with various substrates, leading to the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
- Dichloro[(S,S)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)
- rac-Dimethylsilylbis(1-indenyl)zirconium dichloride
Uniqueness
Dimethylsilylbis-(4,5,6,7-tetrahydro-1-indenyl)zirconium(IV)-®-(1,1’-binaphthyl-2) stands out due to its unique ligand structure, which imparts specific catalytic properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Properties
Molecular Formula |
C40H40O2SiZr |
|---|---|
Molecular Weight |
672.1 g/mol |
InChI |
InChI=1S/C20H14O2.C20H26Si.Zr/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;/h1-12,21-22H;11-14H,3-10H2,1-2H3; |
InChI Key |
XVJRWVFROSXRIR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)([C]1[CH][CH][C]2[C]1CCCC2)[C]3[CH][CH][C]4[C]3CCCC4.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


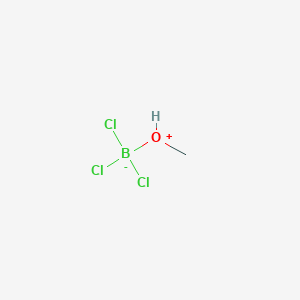
![Benzo[c]cinnoline-4-carboxylic acid](/img/structure/B13819678.png)

![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)
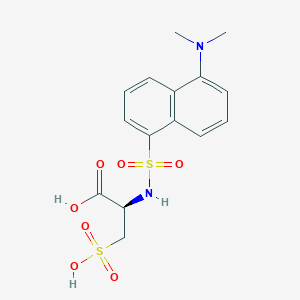

![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-](/img/structure/B13819708.png)
![25-Ethoxy-27-diethoxyphosphoryloxycalix[4]arene](/img/structure/B13819714.png)

